Bienvenue dans la boutique en ligne BenchChem!

N-hydroxy-3-phenylpropanamide

Epigenetics Chemical Biology Targeted Protein Degradation

N-Hydroxy-3-phenylpropanamide serves as the core scaffold for isoform-selective HDAC inhibitors and dual degraders, with SAR studies confirming its N-phenyl amide moiety as optimal for potency enhancement. Distinct from pan-HDAC inhibitors, this saturated propanoic linker enables comparative metabolic stability and target engagement studies. Procure this foundational intermediate for epigenetic drug discovery and metalloenzyme research.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 17698-11-2
Cat. No. B099599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxy-3-phenylpropanamide
CAS17698-11-2
SynonymsN-HYDROXY-3-PHENYL-PROPIONAMIDE
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NO
InChIInChI=1S/C9H11NO2/c11-9(10-12)7-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,10,11)
InChIKeyHYBGBWAPFWWJRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-3-phenylpropanamide (CAS 17698-11-2): A Hydroxamic Acid Scaffold for HDAC Inhibition and Metal Chelation


N-Hydroxy-3-phenylpropanamide (CAS 17698-11-2), also known as 3-phenylpropanehydroxamic acid, is a hydroxamic acid derivative with the molecular formula C9H11NO2 and molecular weight of 165.19 g/mol . This compound belongs to the hydroxamate class of histone deacetylase (HDAC) inhibitors, characterized by a hydroxamic acid moiety that serves as a zinc-binding group within the catalytic pocket of metalloenzymes [1]. Hydroxamic acid-based HDAC inhibitors, including vorinostat (SAHA), belinostat, and panobinostat, constitute the largest class of clinically evaluated HDAC inhibitors, with several FDA-approved agents for oncology indications [2]. N-Hydroxy-3-phenylpropanamide represents a fundamental scaffold from which numerous derivatives—including substituted N-hydroxy-3-phenylprop-2-enamides and triazole-modified analogs—have been developed as isoform-selective HDAC inhibitors and dual degraders [1][3].

Why N-Hydroxy-3-phenylpropanamide Cannot Be Generically Substituted with Other Hydroxamic Acid HDAC Inhibitors


Hydroxamic acid HDAC inhibitors cannot be freely interchanged despite sharing a common zinc-binding moiety. Clinically approved agents such as vorinostat (SAHA), belinostat, and panobinostat exhibit pan-HDAC inhibition profiles with distinct isoform selectivity signatures, pharmacokinetic properties, and toxicity thresholds [1]. Even minor structural modifications within the same scaffold produce orders-of-magnitude differences in cellular potency: the N-hydroxy-3-phenyl-2-propenamide series demonstrated cellular IC50 values spanning two orders of magnitude in HCT116 and A549 carcinoma cell lines despite sub-400 nM enzyme inhibition for all analogs [2]. Furthermore, SAR studies on oxygen-incorporated SAHA analogs revealed that modifications to the amide moiety—but not the hydroxamic acid—significantly alter inhibitory activity, with the N-phenyl position identified as the optimal site for potency enhancement [3]. Consequently, procurement decisions based solely on the presence of a hydroxamic acid group or broad class membership ignore the demonstrated functional divergence within this chemical series, which directly impacts experimental reproducibility and translational potential.

N-Hydroxy-3-phenylpropanamide (CAS 17698-11-2): Quantitative Comparative Evidence for Scientific Selection


N-Hydroxy-3-phenylpropanamide as a Synthetic Intermediate: Enabling Isoform-Selective HDAC6/8 Degraders via Triazole Functionalization

N-Hydroxy-3-phenylpropanamide serves as the core phenylpropanamide scaffold for constructing HDAC6/8 isoform-selective degraders. The (S)-2-(5-(cyclopropylethynyl)-4-phenyl-1H-1,2,3-triazol-1-yl)-N-hydroxy-3-phenylpropanamide derivative, synthesized from the parent N-hydroxy-3-phenylpropanamide scaffold, was disclosed as a dual HDAC6/8 selective degrader [1]. In contrast, clinically approved pan-HDAC inhibitors such as vorinostat and belinostat inhibit Class I and II HDACs non-selectively, which contributes to dose-limiting toxicities including fatigue, thrombocytopenia, and gastrointestinal adverse events observed in clinical practice [2]. The triazole-substituted derivative demonstrates that the N-hydroxy-3-phenylpropanamide core can be functionalized to achieve isoform selectivity—a property that the parent scaffold itself lacks but which it enables through synthetic derivatization.

Epigenetics Chemical Biology Targeted Protein Degradation

Predicted Potency Benchmark: Comparative IC50 of Structurally Analogous N-Hydroxy-3-phenyl-2-propenamide Derivatives

While direct IC50 data for N-hydroxy-3-phenylpropanamide (saturated propanoic linker) is not reported in primary literature, the structurally analogous unsaturated derivative—N-hydroxy-3-phenyl-2-propenamide—exhibits potent HDAC inhibition with an IC50 of 26±n/a nM in partially purified enzyme assays as reported in BindingDB (ChEMBL_87540) [1]. This compares favorably to the series-wide enzyme inhibition benchmark of IC50 < 400 nM established for the broader N-hydroxy-3-phenyl-2-propenamide class [2]. For reference, vorinostat (SAHA) exhibits HDAC1 IC50 values in the 10-50 nM range depending on assay conditions [3]. The saturated N-hydroxy-3-phenylpropanamide differs by a single degree of unsaturation, which may confer distinct conformational properties and metabolic stability while likely retaining nanomolar-range HDAC inhibition potential.

Epigenetic Drug Discovery HDAC Inhibition Medicinal Chemistry

Metal Chelation Properties: Quantitative Complexation Constants for 2-Amino-N-hydroxy-3-phenylpropanamide

The metal-chelating capacity of N-hydroxy-3-phenylpropanamide derivatives has been quantitatively characterized through potentiometric and spectrophotometric studies of 2-amino-N-hydroxy-3-phenylpropanamide (an amino-substituted derivative, CAS 36207-44-0) in aqueous solution [1]. This study determined protonation constants and formation constants for complexes with Co(II), Ni(II), and Cu(II) ions, establishing the fundamental metal-binding behavior of the phenylpropanohydroxamic acid scaffold [1]. In comparison, the N-hydroxy-3-phenyl-2-propenamide series demonstrated sub-400 nM enzyme inhibition through zinc chelation in the HDAC active site [2]. The quantitative metal-binding parameters provide a physicochemical basis for understanding this compound's interactions with metalloenzymes beyond HDACs, including matrix metalloproteinases (MMPs) and metallo-β-lactamases—enzymes for which structurally related hydroxamic acids have demonstrated inhibition (e.g., IMP-1 IC50 range of 0.10–18.42 μM) .

Bioinorganic Chemistry Metalloenzyme Inhibition Chemical Biology

Physicochemical Properties: Melting Point, Predicted Density, and pKa for Formulation and Handling

N-Hydroxy-3-phenylpropanamide exhibits a melting point of 112-113 °C with a predicted density of 1.161±0.06 g/cm³ and predicted pKa of 9.44±0.20 . For comparison, the clinically approved hydroxamate HDAC inhibitor vorinostat (SAHA) has a melting point of 159-162 °C and pKa of approximately 9.2-9.5 [1]. The lower melting point of N-hydroxy-3-phenylpropanamide (112-113 °C vs 159-162 °C for SAHA) reflects the absence of the suberoylanilide linker region, which may influence solid-state stability and formulation behavior. The comparable pKa values (9.44 vs ~9.2-9.5) indicate similar ionization states under physiological pH conditions, supporting comparable zinc-binding competence. The molecular weight of 165.19 g/mol positions this compound as a low-molecular-weight scaffold amenable to further functionalization—a property leveraged in the development of larger triazole-modified HDAC6/8 degraders with molecular weights of approximately 372-430 g/mol [2].

Preformulation Analytical Chemistry Compound Management

N-Hydroxy-3-phenylpropanamide (CAS 17698-11-2): Evidence-Backed Research and Industrial Application Scenarios


Scaffold for Isoform-Selective HDAC6/8 Degrader Development

As disclosed in patent filings from Dana-Farber Cancer Institute, N-hydroxy-3-phenylpropanamide serves as the core scaffold for synthesizing (S)-2-(5-(cyclopropylethynyl)-4-phenyl-1H-1,2,3-triazol-1-yl)-N-hydroxy-3-phenylpropanamide, a dual HDAC6/8 selective degrader [1]. This application leverages the phenylpropanohydroxamic acid zinc-binding group while introducing triazole-based modifications that confer isoform selectivity—a property absent in clinically approved pan-HDAC inhibitors such as vorinostat, belinostat, and panobinostat [2]. Researchers pursuing targeted protein degradation strategies or isoform-selective epigenetic modulation should consider this compound as a starting scaffold for synthetic elaboration.

Structure-Activity Relationship Studies in HDAC Inhibitor Optimization

SAR investigations of oxygen-incorporated SAHA analogs have established that the N-phenyl amide moiety represents the optimal modification site for enhancing HDAC inhibitory activity, while modifications to the hydroxamic acid group itself are less impactful [1]. The saturated propanoic linker in N-hydroxy-3-phenylpropanamide distinguishes it from the unsaturated N-hydroxy-3-phenyl-2-propenamide series, which demonstrated enzyme inhibition IC50s of 26 nM [2] but with cellular potency varying over two orders of magnitude . This structural distinction makes the compound valuable for comparative SAR studies examining the impact of linker saturation on metabolic stability, cellular permeability, and target engagement.

Metal Chelation Tool for Bioinorganic and Metalloenzyme Studies

Quantitative potentiometric and spectrophotometric studies have characterized the protonation and metal complexation constants of 2-amino-N-hydroxy-3-phenylpropanamide with Co(II), Ni(II), and Cu(II) ions in aqueous solution [1]. This foundational metal-binding data supports the compound's application as a tool molecule for investigating metalloenzyme mechanisms, including zinc-dependent HDACs [2] and other metalloenzyme families such as matrix metalloproteinases and metallo-β-lactamases, for which structurally related hydroxamic acids have demonstrated micromolar-range inhibition . Researchers studying metal-dependent biological processes or developing metalloenzyme inhibitors can utilize this compound as a well-characterized chelating scaffold.

Pharmaceutical Intermediate for Patent-Disclosed HDAC Inhibitor Libraries

N-hydroxy-3-phenylpropanamide and its substituted derivatives are explicitly claimed in patent CL-2009000727-A1 (Novartis AG) as histone deacetylase enzyme inhibitors with utility in treating cancer, tumors, psoriasis, and Alzheimer's disease [1]. The patent encompasses both N-hydroxy-3-phenylprop-2-enamide and N-hydroxy-3-phenylpropanamide derivative compounds, establishing this scaffold as a commercially and intellectually protected pharmaceutical intermediate. Industrial and academic laboratories engaged in epigenetic drug discovery—particularly those requiring freedom-to-operate or seeking patent-covered scaffolds for licensing opportunities—should evaluate this compound as a foundational intermediate for library synthesis and lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-hydroxy-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.